REACTION_CXSMILES
|
C([N:8]1[CH2:19][CH2:18][C:11]2[N:12]=[CH:13][N:14]=[C:15]([O:16][CH3:17])[C:10]=2[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[CH3:17][O:16][C:15]1[C:10]2[CH2:9][NH:8][CH2:19][CH2:18][C:11]=2[N:12]=[CH:13][N:14]=1
|
Name
|
6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=C(N=CN=C2OC)CC1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen three times, and hydrogenated (1 atm) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a “
|
Type
|
CUSTOM
|
Details
|
Dry disk” membrane
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=C(N=CN1)CCNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |